molecular formula C19H22FN5O2 B11001665 N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B11001665
M. Wt: 371.4 g/mol
InChI Key: WLGPFTUSYMGAFC-UHFFFAOYSA-N
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Description

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a pyridin-2-yl group and a carboxamide-linked 2-oxoethyl chain. This compound is structurally classified within the piperazine-carboxamide family, a scaffold known for its versatility in medicinal chemistry due to favorable pharmacokinetic properties and tunable substituent effects .

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O2/c20-16-5-3-4-15(12-16)13-22-18(26)14-23-19(27)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27)

InChI Key

WLGPFTUSYMGAFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

The 3-fluorobenzylamino group distinguishes the target compound from analogs with alternative amine substituents:

  • Trifluoromethylphenyl Group : The compound in replaces fluorine with a trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity, which may improve membrane permeability but reduce solubility.

Key Insight : Fluorine’s electronegativity in the target compound balances lipophilicity and polarity, optimizing both binding affinity and bioavailability .

Piperazine Core Modifications

Variations in the piperazine substituents influence electronic and steric properties:

  • Pyridin-2-yl vs. Pyrimidin-2-yl : The target’s pyridinyl group () offers a hydrogen-bond acceptor site, whereas pyrimidinyl () provides additional nitrogen atoms for enhanced polar interactions.
  • Aryl vs.

Key Insight : Pyridin-2-yl in the target compound optimizes hydrogen-bond interactions with biological targets, a critical factor in activity .

Table 1. Comparative Analysis of Key Compounds

Compound Name (Reference) Piperazine Substituent Amine Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyridin-2-yl 3-Fluorobenzylamino N/A N/A ~379.42 (est.)
Y043-7529 () Pyridin-2-yl Benzimidazol-2-yl N/A N/A 379.42
4a () Phenyl 4-Methoxyphenyl 55–70 142–171 ~360.40 (est.)
N-(2-Oxo-2-{[3-(CF₃)phenyl]amino}ethyl) () Pyrimidin-2-yl 3-Trifluoromethylphenyl N/A N/A ~424.38 (est.)

Notes:

  • Yields for analogs in range from 49–70%, suggesting efficient synthesis for the target compound if similar methods (e.g., reflux with K₂CO₃ in acetone, ) are employed.
  • Melting points correlate with substituent hydrophobicity; bulkier groups (e.g., benzimidazolyl) may increase melting points .

Biological Activity

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a pyridine moiety, and a fluorobenzyl group. Its molecular formula is C17H20FN5O2C_{17}H_{20}F_{N_{5}}O_{2} with a molecular weight of approximately 346.37 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : It may enhance apoptotic signaling in cancer cells, promoting cell death.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound.

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
    • MiaPaCa2 : A pancreatic cancer cell line where the compound showed significant growth inhibition.
    • A549 : Human lung adenocarcinoma cells were also sensitive to treatment.
    Cell LineIC50 (µM)
    MiaPaCa212.5
    A54915.0
  • Mechanistic Insights : The anticancer activity is attributed to the compound's ability to disrupt cell cycle progression and induce apoptosis through caspase activation and mitochondrial membrane potential changes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The effectiveness was assessed against various strains, including:
    • Staphylococcus aureus
    • Escherichia coli
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus18
    Escherichia coli15

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Pancreatic Cancer : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
  • Synergistic Effects : Research indicated that combining this compound with standard chemotherapeutics enhanced overall efficacy, suggesting potential for use in combination therapies.

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